2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate
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Overview
Description
2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is a derivative of pregnane, a steroid nucleus, and is modified with various functional groups, including bromine, fluorine, hydroxyl, and acetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps may include:
Halogenation: Introduction of bromine and fluorine atoms at specific positions on the steroid nucleus.
Hydroxylation: Addition of hydroxyl groups at the 17 and 21 positions.
Acetylation: Formation of the acetate ester at the 21 position.
Methylation: Introduction of a methyl group at the 16beta position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 17-keto derivatives, while reduction may produce 17-hydroxy derivatives.
Scientific Research Applications
2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved can include:
Glucocorticoid Receptor Pathway: Regulation of inflammation and immune response.
Mineralocorticoid Receptor Pathway: Control of electrolyte balance and blood pressure.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: A synthetic glucocorticoid with anti-inflammatory properties.
Fluocinolone Acetonide: A corticosteroid used in dermatology.
Betamethasone: Another synthetic glucocorticoid with similar applications.
Uniqueness
2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other steroids.
Properties
CAS No. |
60864-76-8 |
---|---|
Molecular Formula |
C24H28BrFO5 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
[2-[(6R,8S,10R,13S,14S,16S,17R)-2-bromo-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H28BrFO5/c1-12-7-16-14-8-19(26)17-9-20(28)18(25)10-22(17,3)15(14)5-6-23(16,4)24(12,30)21(29)11-31-13(2)27/h5,9-10,12,14,16,19,30H,6-8,11H2,1-4H3/t12-,14+,16-,19+,22+,23-,24-/m0/s1 |
InChI Key |
PSNYSZVUCFWIID-MGQHRJHGSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C(=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C)Br)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C)Br)F |
Origin of Product |
United States |
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